molecular formula C22H19BrN4O5S B297571 N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

货号 B297571
分子量: 531.4 g/mol
InChI 键: BITGYYXLYMIJAZ-ZVHZXABRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. They are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

作用机制

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide exerts its inhibitory effect on MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a free zinc ion at the active site for their catalytic activity. N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide binds to the zinc ion and prevents its interaction with the substrate, thereby inhibiting the enzymatic activity of MMPs.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have both biochemical and physiological effects in various disease models. In cancer models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In arthritis models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In cardiovascular disease models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, thereby reducing the risk of atherosclerosis and restenosis.

实验室实验的优点和局限性

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for MMPs, which allows for selective inhibition of these enzymes without affecting other cellular processes. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experimental settings. In addition, the cost of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also be a limiting factor for some labs.

未来方向

There are several future directions for the research on N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors with fewer side effects. Another direction is the exploration of the potential therapeutic applications of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in other diseases, such as pulmonary fibrosis, Alzheimer's disease, and multiple sclerosis. In addition, the development of new drug delivery systems for N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also improve its efficacy and reduce its toxicity.

合成方法

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding hydrazine. The hydrazine is then coupled with N-(2-oxoethyl)benzenesulfonamide to form the final product, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide.

科学研究应用

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. It has also been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In addition, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, by inhibiting the migration and proliferation of vascular smooth muscle cells.

属性

产品名称

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

分子式

C22H19BrN4O5S

分子量

531.4 g/mol

IUPAC 名称

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrN4O5S/c23-19-11-9-17(10-12-19)15-26(33(31,32)21-7-2-1-3-8-21)16-22(28)25-24-14-18-5-4-6-20(13-18)27(29)30/h1-14H,15-16H2,(H,25,28)/b24-14+

InChI 键

BITGYYXLYMIJAZ-ZVHZXABRSA-N

手性 SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

规范 SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。